Cas no 1208931-59-2 (N-(1-cyanocyclohexyl)-2-{[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]amino}acetamide)
![N-(1-cyanocyclohexyl)-2-{[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]amino}acetamide structure](https://ja.kuujia.com/scimg/cas/1208931-59-2x500.png)
N-(1-cyanocyclohexyl)-2-{[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]amino}acetamide 化学的及び物理的性質
名前と識別子
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- EN300-26687063
- NCGC00311757-01
- AKOS034228420
- Z358284498
- N-(1-cyanocyclohexyl)-2-[3-(1-methyltetrazol-5-yl)anilino]acetamide
- AB01307326-01
- 1208931-59-2
- N-(1-cyanocyclohexyl)-2-{[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]amino}acetamide
-
- インチ: 1S/C17H21N7O/c1-24-16(21-22-23-24)13-6-5-7-14(10-13)19-11-15(25)20-17(12-18)8-3-2-4-9-17/h5-7,10,19H,2-4,8-9,11H2,1H3,(H,20,25)
- InChIKey: ZOMLVDDMXAMTRI-UHFFFAOYSA-N
- ほほえんだ: O=C(CNC1C=CC=C(C2=NN=NN2C)C=1)NC1(C#N)CCCCC1
計算された属性
- せいみつぶんしりょう: 339.18075832g/mol
- どういたいしつりょう: 339.18075832g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 510
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 109Ų
N-(1-cyanocyclohexyl)-2-{[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]amino}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26687063-0.05g |
N-(1-cyanocyclohexyl)-2-{[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]amino}acetamide |
1208931-59-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyanocyclohexyl)-2-{[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]amino}acetamide 関連文献
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1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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3. Book reviews
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
N-(1-cyanocyclohexyl)-2-{[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]amino}acetamideに関する追加情報
Introduction to N-(1-cyanocyclohexyl)-2-{[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]amino}acetamide and Its Significance in Modern Chemical Biology
N-(1-cyanocyclohexyl)-2-{[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]amino}acetamide, a compound with the CAS number 1208931-59-2, represents a significant advancement in the field of chemical biology. This compound has garnered considerable attention due to its unique structural features and potential applications in pharmaceutical research and drug development. The intricate molecular architecture of this compound, characterized by its cyclohexyl and tetrazole moieties, positions it as a promising candidate for further exploration in medicinal chemistry.
The N-(1-cyanocyclohexyl) moiety in the compound's name is particularly noteworthy, as it introduces a cyano group that can participate in various chemical reactions, enhancing the compound's versatility. This feature is especially valuable in the synthesis of more complex molecules, where such functional groups often serve as critical intermediates. The presence of the cyano group also suggests potential for further derivatization, allowing researchers to tailor the compound's properties for specific applications.
Complementing this structure is the 2-{[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]amino}acetamide moiety. This part of the molecule incorporates a phenyl ring substituted with a 1-methyltetrazole group. The tetrazole ring is known for its ability to engage in hydrogen bonding and metal coordination, making it a valuable component in designing molecules with enhanced binding affinity and selectivity. The 1-methyl substitution on the tetrazole ring further modulates its reactivity and stability, contributing to the compound's overall chemical profile.
The significance of these structural elements becomes even more apparent when considering recent advancements in drug discovery. The growing interest in targeted therapies has led to an increased demand for molecules that can interact specifically with biological targets. Compounds like N-(1-cyanocyclohexyl)-2-{[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]amino}acetamide offer a unique combination of structural features that make them ideal candidates for such applications.
In particular, the phenyl-tetrazole moiety has been extensively studied for its potential as a pharmacophore. Research has demonstrated that this motif can effectively modulate various biological pathways by interacting with enzymes and receptors. For instance, studies have shown that tetrazole derivatives can exhibit inhibitory effects on certain kinases and other enzymes implicated in diseases such as cancer and inflammation. The presence of the 1-methyl group in this context further enhances the compound's bioactivity by fine-tuning its binding properties.
The cyclohexyl group also plays a crucial role in determining the compound's pharmacokinetic properties. Cycloalkyl groups are known to influence solubility, metabolic stability, and overall bioavailability. By incorporating a cyclohexyl ring into the molecular structure, researchers can optimize these properties to improve the compound's efficacy and reduce potential side effects. This is particularly important in drug development, where achieving the right balance between potency and safety is paramount.
Recent studies have begun to explore the potential of N-(1-cyanocyclohexyl)-2-{[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]amino}acetamide in addressing specific therapeutic challenges. For example, researchers have investigated its interactions with various protein targets using computational modeling techniques. These studies have revealed promising binding affinities for certain enzymes and receptors relevant to neurological disorders. The ability of this compound to interact with multiple targets suggests its potential as a multitargeted drug candidate.
The cyanocyclohexyl group has also been found to contribute to the compound's ability to cross biological membranes efficiently. This property is essential for many therapeutic agents that need to reach their target sites within the body. By optimizing the size and lipophilicity of this moiety, researchers can enhance the compound's membrane permeability without compromising its bioactivity. This approach aligns with current trends in drug design aimed at improving delivery systems.
In addition to its structural advantages, N-(1-cyanocyclohexyl)-2-{[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]amino}acetamide exhibits interesting physicochemical properties that make it suitable for various applications in chemical biology research. Its solubility profile allows for easy formulation into solutions or suspensions suitable for both in vitro and in vivo studies. Furthermore,its stability under different storage conditions ensures consistent performance across multiple experimental assays.
The growing body of research on this compound underscores its importance as a tool for exploring new therapeutic strategies。 Scientists are increasingly leveraging its unique structural features to develop innovative approaches for treating complex diseases。 As our understanding of biological systems continues to evolve, compounds like N-(1-cyanocyclohexyl)-2-{[3-(1-methyl-1H-1, 2, 3, 4-tetrazol -5 -y l )phen y l ]a m i n o }a c e t am ide will play an increasingly critical role in advancing medical science。
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